molecular formula C12H17ClF2N4 B7433713 6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine

6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine

Cat. No. B7433713
M. Wt: 290.74 g/mol
InChI Key: WZCCISDDBMCDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine is a chemical compound that is commonly known as Daprodustat. It is a hypoxia-inducible factor prolyl hydroxylase inhibitor that is being investigated for its potential as a treatment for anemia associated with chronic kidney disease.

Mechanism of Action

Daprodustat works by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylases. These enzymes are involved in the degradation of hypoxia-inducible factor, a transcription factor that regulates the expression of genes involved in the response to low oxygen levels. Inhibition of these enzymes leads to increased levels of hypoxia-inducible factor and increased production of erythropoietin, which in turn stimulates the production of red blood cells.
Biochemical and Physiological Effects:
Daprodustat has been shown to increase hemoglobin levels in patients with chronic kidney disease. It has also been shown to reduce the need for erythropoietin-stimulating agents, which are commonly used to treat anemia in these patients. Daprodustat has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

Daprodustat has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has also been shown to have a favorable safety profile, which makes it a good candidate for further development as a therapeutic agent. However, one limitation of Daprodustat is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on Daprodustat. One area of interest is its potential as a treatment for anemia associated with chronic kidney disease. Further clinical trials are needed to determine its efficacy and safety in this patient population. Another area of interest is its potential as a treatment for other conditions that are associated with hypoxia, such as cancer and ischemic heart disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of Daprodustat involves several steps. The starting material is 4-chloro-2,6-diaminopyrimidine, which is first reacted with 2-(4,4-difluorocyclohexyl)ethylamine to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4,4-difluorocyclohexyl)ethanol to form the final product, Daprodustat.

Scientific Research Applications

Daprodustat is being investigated for its potential as a treatment for anemia associated with chronic kidney disease. Anemia is a common complication of chronic kidney disease and is associated with increased morbidity and mortality. Daprodustat works by stimulating the production of erythropoietin, a hormone that regulates the production of red blood cells.

properties

IUPAC Name

6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClF2N4/c13-9-7-10(19-11(16)18-9)17-6-3-8-1-4-12(14,15)5-2-8/h7-8H,1-6H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCCISDDBMCDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCNC2=CC(=NC(=N2)N)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.